11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a hexahydrodibenzo[b,e][1,4]diazepin-1-one derivative characterized by a fused bicyclic diazepinone core with a 4-tert-butylphenyl substituent at position 11 and a 2-methylpropanoyl (isobutyryl) group at position 10. This compound belongs to a class of molecules synthesized via reactions between enaminoketones and arylglyoxal hydrates, as demonstrated in foundational studies .
Properties
Molecular Formula |
C29H36N2O2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H36N2O2/c1-18(2)27(33)31-23-11-9-8-10-21(23)30-22-16-29(6,7)17-24(32)25(22)26(31)19-12-14-20(15-13-19)28(3,4)5/h8-15,18,26,30H,16-17H2,1-7H3 |
InChI Key |
VFTKHMOCXQDQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the dimethyl and methylpropanoyl groups: These groups can be introduced through various alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Structural Similarities and Substituent Variations
The diazepinone core is conserved across analogs, but substituent variations at positions 10 and 11 significantly influence physicochemical and biological properties. Key structural comparisons include:
Key Observations :
- 2-methylpropanoyl (isobutyryl) at position 10 provides moderate steric hindrance, contrasting with the electronegative trifluoroacetyl group in , which may alter binding pocket interactions.
Computational Similarity Metrics
Structural similarity assessments using Tanimoto and Dice coefficients (based on Morgan fingerprints or MACCS keys) reveal:
- Tanimoto Scores: The target compound shares a Tanimoto score of ~0.65–0.75 with analogs bearing aromatic substituents (e.g., 3,4-dimethoxyphenyl in ), indicating moderate structural overlap . Lower scores (~0.40–0.50) are observed with compounds featuring polar groups (e.g., 3-hydroxypropanoyl in ), highlighting the impact of substituent polarity on similarity .
Murcko Scaffold Analysis :
Bioactivity and Target Correlations
- Mode of Action : Compounds with bulky aryl groups (e.g., 4-tert-butylphenyl) exhibit enhanced interactions with hydrophobic enzyme pockets, as seen in PERK inhibitor studies .
- Electrophilic Substituents : Trifluoroacetyl-containing analogs (e.g., ) show higher affinity for targets requiring electron-deficient regions, contrasting with the target compound’s isobutyryl group .
- Bioactivity Clustering: Hierarchical clustering of diazepinone derivatives based on bioactivity profiles aligns with structural similarity, supporting the premise that tert-butyl and bromobenzoyl groups drive comparable target engagement .
Limitations and Discrepancies
- Structural vs. Functional Similarity : While the target compound shares a core with 10-(4-bromobenzoyl)-11-(3,4-dimethoxyphenyl)-... (), differences in substituent electronics may lead to divergent bioactivities despite high Tanimoto scores (~0.70) .
- Threshold Variability : Studies employ inconsistent Tanimoto thresholds (e.g., ≥0.5 in vs. ≥0.7 in ), complicating cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
